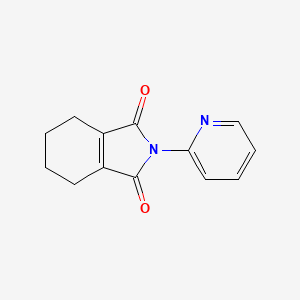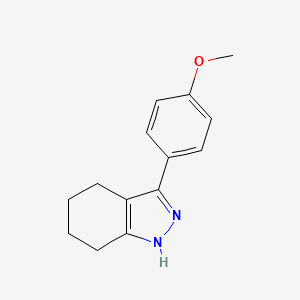
4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole is an organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyphenylhydrazine with cyclohexanone under acidic conditions to form the desired indazole structure. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The indazole ring can undergo reduction to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is common.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-indazole.
Reduction: 3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole derivatives.
Substitution: Halogenated derivatives like 3-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent, given the biological activity of related indazole compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties, leveraging the unique structure of the indazole ring.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The methoxy group can enhance its binding affinity and selectivity, making it a valuable tool in drug discovery.
類似化合物との比較
- 3-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-indazole
- 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole
- 3-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazole
Uniqueness: The presence of the methoxy group in 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole can influence its electronic properties and reactivity, making it distinct from its analogs. This functional group can enhance its solubility and binding interactions in biological systems, potentially leading to unique pharmacological profiles.
特性
CAS番号 |
58413-04-0 |
|---|---|
分子式 |
C14H16N2O |
分子量 |
228.29 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C14H16N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h6-9H,2-5H2,1H3,(H,15,16) |
InChIキー |
SKKOHZJNXZCTFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


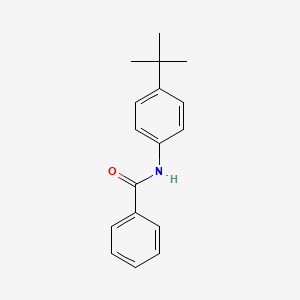
![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
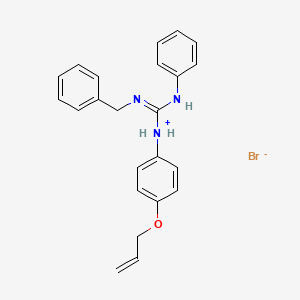

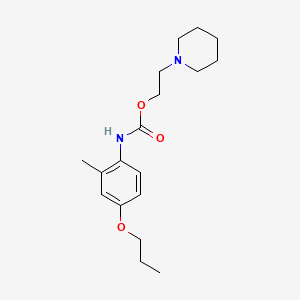

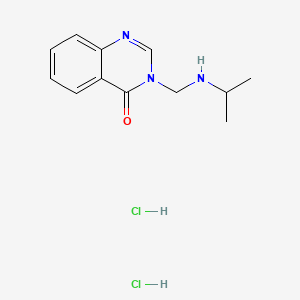
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
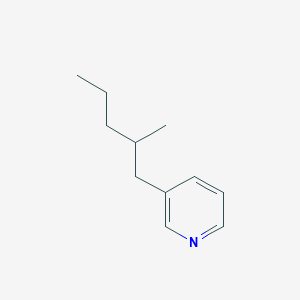
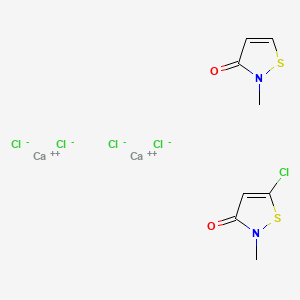

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
